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molecular formula C8H18N2O B1626615 3-(1,4-Diazepan-1-yl)propan-1-ol CAS No. 53427-66-0

3-(1,4-Diazepan-1-yl)propan-1-ol

Cat. No. B1626615
M. Wt: 158.24 g/mol
InChI Key: NCCYQWDCLLSCCT-UHFFFAOYSA-N
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Patent
US04751298

Procedure details

hydrogenating the cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine in the presence of a hydrogenation catalyst and ammonia to form 1-(3-hydroxy-propyl)-1,4-diazepane;
Name
cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][N:4]([CH2:9][CH2:10][C:11]#[N:12])[CH2:5][CH2:6][CH2:7][OH:8])#N.N>>[OH:8][CH2:7][CH2:6][CH2:5][N:4]1[CH2:9][CH2:10][CH2:11][NH:12][CH2:1][CH2:3]1

Inputs

Step One
Name
cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CN(CCCO)CCC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCN1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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